

Spectroscopic Analysis of N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N'-Boc-N-(Gly-Oleoyl)-Lys	
Cat. No.:	B8116260	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipopeptide of interest in various research and drug development applications. The document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for characterization, and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for N'-Boc-N-(Gly-Oleoyl)-Lys, this section presents predicted data based on the known chemical shifts and fragmentation patterns of its constituent moieties: the N-Boc protected lysine, glycine, and the oleoyl group. These tables provide a reference for researchers undertaking the spectroscopic characterization of this molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for N'-Boc-N-(Gly-OleoyI)-Lys

Assignment	Structure Moiety	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Olefinic CH	Oleoyl Chain	5.30 - 5.40	m	2H
Lys α-CH	Lysine	4.20 - 4.40	m	1H
Gly α-CH ₂	Glycine	3.80 - 4.00	d	2H
Lys ε-CH2	Lysine	3.00 - 3.20	m	2H
Oleoyl α-CH2	Oleoyl Chain	2.20 - 2.30	t	2H
Oleoyl Allylic CH2	Oleoyl Chain	1.95 - 2.05	m	4H
Lys β, γ, δ-CH ₂	Lysine	1.40 - 1.90	m	6H
Вос (СН3)3	Boc Group	1.40 - 1.50	S	9H
Oleoyl (CH ₂)n	Oleoyl Chain	1.20 - 1.40	m	20H
Oleoyl CH₃	Oleoyl Chain	0.85 - 0.95	t	3H

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for N'-Boc-N-(Gly-Oleoyl)-Lys

Assignment	Structure Moiety	Predicted Chemical Shift (ppm)
Lys COOH	Lysine	173 - 176
Gly C=O	Glycine	170 - 172
Oleoyl C=O	Oleoyl Chain	173 - 175
Boc C=O	Boc Group	155 - 157
Olefinic CH	Oleoyl Chain	129 - 131
Boc C(CH ₃) ₃	Boc Group	79 - 81
Lys α-CH	Lysine	53 - 56
Gly α-CH ₂	Glycine	42 - 44
Lys ε-CH ₂	Lysine	39 - 41
Oleoyl α-CH2	Oleoyl Chain	34 - 36
Lys β, γ, δ-CH ₂	Lysine	22 - 32
Oleoyl (CH ₂)n	Oleoyl Chain	22 - 32
Boc CH₃	Boc Group	28 - 29
Oleoyl CH₃	Oleoyl Chain	13 - 15

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Fragmentation for N'-Boc-N-(Gly-Oleoyl)-Lys

m/z (Predicted)	lon	Fragmentation Pathway
568.43	[M+H]+	Protonated molecule
590.41	[M+Na]+	Sodiated adduct
512.38	[M+H-C ₄ H ₈] ⁺	Loss of isobutylene from Boc group
468.39	[M+H-Boc] ⁺	Loss of the Boc group
283.26	[Oleoyl]+	Acylium ion from the oleoyl group
341.25	[Gly-Oleoyl]+	Acylium ion from the Gly- Oleoyl moiety
485.35	[M+H - Gly-Oleoyl]+	Loss of the Gly-Oleoyl moiety

Note: The exact mass of **N'-Boc-N-(Gly-Oleoyl)-Lys** (C₃₁H₅₇N₃O₆) is 567.42. The predicted m/z values are for the most abundant isotopes and may be observed as part of an isotopic cluster. Fragmentation patterns can be influenced by the ionization method and collision energy.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of N'-Boc-N-(Gly-Oleoyl)-Lys.

NMR Spectroscopy

2.1.1. Sample Preparation

• Solvent Selection: Due to the amphipathic nature of the lipopeptide, a solvent system capable of dissolving both the lipid and peptide portions is crucial. Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD) is recommended. For analysis in aqueous environments, deuterated dimethyl sulfoxide (DMSO-d₆) or the use of micelles (e.g., in D₂O with SDS) can be considered.

- Concentration: Prepare a solution with a concentration of 5-10 mg of N'-Boc-N-(Gly-Oleoyl)-Lys in 0.5-0.7 mL of the chosen deuterated solvent.
- Sample Handling: Ensure the sample is fully dissolved. Gentle warming or sonication may be required. Filter the sample if any particulate matter is present.

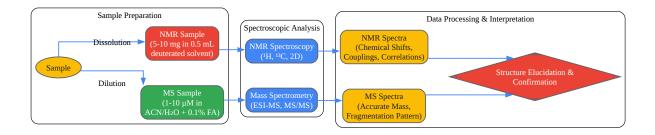
2.1.2. Data Acquisition

- Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
- ¹H NMR:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- 13C NMR:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- 2D NMR (for structural confirmation):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the lysine and oleoyl chains.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting the different structural moieties (e.g., linking the glycine to the oleoyl group and the lysine).

Mass Spectrometry

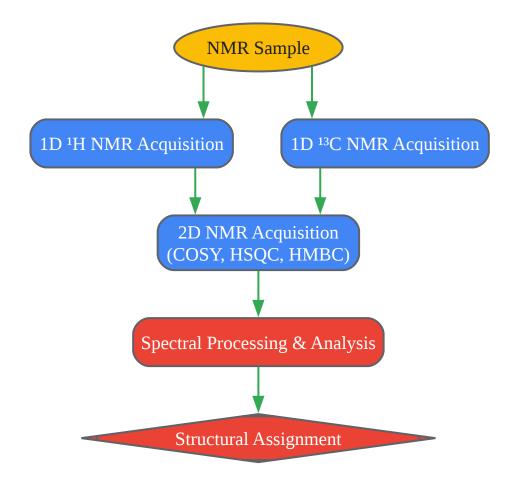
2.2.1. Sample Preparation

- Solvent System: Dissolve the sample in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.
- Concentration: Prepare a dilute solution, typically in the range of 1-10 μM.


2.2.2. Data Acquisition (ESI-MS)

- Instrumentation: An ESI mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is suitable for high-resolution mass analysis.
- Full Scan MS:
 - Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+ and other adducts (e.g., [M+Na]+).
- Tandem MS (MS/MS):
 - Select the precursor ion of interest (e.g., [M+H]+) for collision-induced dissociation (CID).
 - Acquire the product ion spectrum to obtain structural information through fragmentation analysis. Varying the collision energy can provide different levels of fragmentation. For lipopeptides, common fragmentation occurs at the amide bonds and the ester linkage, as well as the loss of protecting groups.

Visualization of Analytical Workflow


The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of N'-Boc-N-(Gly-Oleoyl)-Lys.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of N'-Boc-N-(Gly-Oleoyl)-Lys.

Click to download full resolution via product page

Caption: Detailed workflow for NMR-based structural elucidation.

This guide provides a foundational framework for the spectroscopic analysis of N'-Boc-N-(Gly-Oleoyl)-Lys. Researchers can adapt the provided protocols and predicted data to their specific instrumentation and experimental goals. A thorough, multi-technique approach as outlined will be critical for the unambiguous structural confirmation of this lipopeptide.

To cite this document: BenchChem. [Spectroscopic Analysis of N'-Boc-N-(Gly-Oleoyl)-Lys: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8116260#spectroscopic-analysis-nmr-ms-of-n-boc-n-gly-oleoyl-lys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com